molecular formula C10H9Cl4O4P B1205852 Phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl ester CAS No. 961-11-5

Phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl ester

Cat. No. B1205852
CAS RN: 961-11-5
M. Wt: 366 g/mol
InChI Key: UBCKGWBNUIFUST-UHFFFAOYSA-N
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Description

Tetrachlorvinphos is an organophosphate insecticide used to kill fleas and ticks . It was initially registered for use in the United States in 1966 by the U.S. Department of Agriculture . The crop uses were voluntarily canceled from product registrations in 1987 .


Molecular Structure Analysis

The molecular formula of Tetrachlorvinphos is C10H9Cl4O4P . The IUPAC name is (Z)-2-Chloro-1-(2,4,5-trichlorophenyl)ethen-1-yl dimethyl phosphate . The molecular weight is 365.95 g·mol−1 .


Chemical Reactions Analysis

Tetrachlorvinphos is slowly hydrolyzed in neutral and aqueous acidic media. It is rapidly hydrolyzed in alkaline media .


Physical And Chemical Properties Analysis

Tetrachlorvinphos is insoluble in water . Its melting point is between 97 to 98 °C (207 to 208 °F; 370 to 371 K) .

Scientific Research Applications

Photoremovable Protecting Group in Organic Synthesis and Biochemistry

Phosphoric and sulfonic esters, such as 2,5-Dimethylphenacyl phosphoric esters, have been identified as useful photoremovable protecting groups in organic synthesis and biochemistry. These esters can release corresponding acids upon irradiation with high quantum yields, making them efficient for use in controlled reactions (Klán et al., 2002).

Residue Determination in Agricultural Products

Sensitive methods have been developed for determining residues of compounds like phosphoric acid, dimethyl p-methylthiophenyl ester, a potential acaricide and insecticide, in agricultural products such as cottonseed. Gas chromatography with a phosphorus-sensitive detector has been utilized to establish residue levels (Westlake et al., 1970).

Biodegradation of Organophosphate Pesticides

A study highlighted the biodegradation of tetrachlorvinphos (phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl) ethenyl dimethyl ester) by bacteria isolated from agricultural soils in Mexico. This research identified bacterial strains capable of degrading this pesticide, indicating potential applications in bioremediation of contaminated soils or water (Ortiz-Hernández & Sánchez-Salinas, 2010).

Detoxification of Phosphate Triester Pesticides

Research has shown that certain compounds like 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate (tetrachlorvinphos) can be demethylated by mammalian liver supernatant proteins in the presence of glutathione. This process forms S-methyl glutathione and suggests an important role in the detoxification of phosphate triester pesticides (Hutson et al., 1972).

Safety And Hazards

Exposure to Tetrachlorvinphos can lead to increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It may be absorbed through the skin and is a lachrymator . It is a positive animal carcinogen .

Future Directions

In 2014, the Natural Resources Defense Council (NRDC) filed a lawsuit against the United States Environmental Protection Agency (EPA) seeking EPA to respond to NRDC’s 2009 petition to ban Tetrachlorvinphos in common pet flea treatment products . This indicates that there are ongoing discussions about the safety and future use of this chemical.

properties

IUPAC Name

[2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate
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InChI

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3
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InChI Key

UBCKGWBNUIFUST-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C10H9Cl4O4P
Record name TETRACHLORVINPHOS
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DSSTOX Substance ID

DTXSID1021320
Record name Tetrachlorovinphos
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Molecular Weight

366.0 g/mol
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Physical Description

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/, Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C), Partially soluble in chloroform, Limited solubility in most aromatic hydrocarbons., In water, 11 mg/L at 20 °C
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Density

Bulk density 50-55 lb/cu ft
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Vapor Pressure

4.2e-08 mmHg at 68 °F (NTP, 1992), 4.20X10-8 mm Hg at 20 °C
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Mechanism of Action

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, Cholinesterase activity of plasma is significantly higher in men than in women, and this is true no matter which of several choline esters are used as substrate in measuring the enzyme activity. According to some, the difference is confined to young people. There is no sex difference in the red cell enzyme activity. Serum cholinesterase activity of blacks tends to be lower than whites of the same sex. /Organic phosphorus pesticides/
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Product Name

Phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl ester

Color/Form

Tan to brown crystalline solid, Powder, Off-white crystalline solid

CAS RN

961-11-5, 22248-79-9
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Record name Tetrachlorovinphos (mixed isomers)
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Melting Point

203 to 207 °F (NTP, 1992), 97-98 °C, Melting point = 94-97 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ML Ortiz-Hernández… - Revista internacional de …, 2010 - scielo.org.mx
A bacterial consortium which degrades tetrachlorvinphos (phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl) ethenyl dimethyl ester) was isolated from agricultural soil. This consortium …
Number of citations: 165 www.scielo.org.mx
MM Aly, BA Al-aidaroos, FA Alfassi - IOSR J. Pharm. Biol. Sci, 2017 - academia.edu
Agriculture in Saudi Arabia has been growing rapidly over the years and date palm (Phoenix dactylifera) is the most important agricultural crop. The red palm weevil, Rhynchophorus …
Number of citations: 2 www.academia.edu
B Misra, MG MrsRoopashree, AB Sonappanavar - ijisrt.com
Agriculture is a potent source of various pesticides and microorganisms. Pesticides are a large and varied group of substances that are specifically designed to kill biological organisms …
Number of citations: 0 ijisrt.com
M Espanhol-Soares, MP Romano, FS Silva… - Work, 2020 - content.iospress.com
BACKGROUND: The aim of this study was to characterize solid particulate aerosol derived from a cutlery microenterprise and to investigate substances associated with activities …
Number of citations: 1 content.iospress.com
E Papa, L van der Wal, JA Arnot, P Gramatica - Science of the total …, 2014 - Elsevier
Bioaccumulation in fish is a function of competing rates of chemical uptake and elimination. For hydrophobic organic chemicals bioconcentration, bioaccumulation and biomagnification …
Number of citations: 87 www.sciencedirect.com
MD LAUREL - hwbdocuments.env.nm.gov
Five-day subacute dietary toxicity tests of 193 potential environmental contaminants, pesticides, organic solvents, and various adjuvants are presented for young cotumix (Japanese …
Number of citations: 0 hwbdocuments.env.nm.gov
F STATEMENTS - elischolar.library.yale.edu
The accompanying financial statements of the Bank of Canada have been prepared by management in accordance with Canadian generally accepted accounting principles and …
Number of citations: 0 elischolar.library.yale.edu
HA Poston - 1986 - books.google.com
Page 1 Page 2 my Page 3 UNIVERSITY OF CALIFORNIA, SAN DIEGO 3 1822 00951 0330 Page 4 Page 5 UNIVERSITY OF CALIFORNIA, SAN DIEGO 3 1822 00951 0330 V DIE …
Number of citations: 19 books.google.com
ML ORTIZ-HERNÁNDEZ… - Revista Internacional …, 2010 - revistascca.unam.mx
Se aisló un consorcio bacteriano de suelos agrícolas, capaz de degradar tetraclorvinfos (ácido fosfórico, 2-cloro-1-(2, 4, 5-triclorofenil) etenil dimetil ester). Este consorcio estuvo …
Number of citations: 1 www.revistascca.unam.mx

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